![molecular formula C9H9ClO2 B3335884 2-Chloro-4,5-dimethylbenzoic acid CAS No. 15089-74-4](/img/structure/B3335884.png)
2-Chloro-4,5-dimethylbenzoic acid
Overview
Description
“2-Chloro-4,5-dimethylbenzoic acid” is a chemical compound with the molecular formula C9H9ClO2 . Its average mass is 184.620 Da and its monoisotopic mass is 184.029114 Da .
Molecular Structure Analysis
The molecular structure of “2-Chloro-4,5-dimethylbenzoic acid” consists of 9 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . It has a density of 1.3±0.1 g/cm3, a boiling point of 323.9±37.0 °C at 760 mmHg, and a flash point of 149.7±26.5 °C .Physical And Chemical Properties Analysis
“2-Chloro-4,5-dimethylbenzoic acid” has a density of 1.3±0.1 g/cm3, a boiling point of 323.9±37.0 °C at 760 mmHg, and a flash point of 149.7±26.5 °C . It has a molar refractivity of 47.7±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 146.5±3.0 cm3 .Scientific Research Applications
Synthesis and Chemical Structure Analysis
Synthesis Pathways : 2-Chloro-4,5-dimethylbenzoic acid is synthesized through various chemical processes. One study described the synthesis of related compounds, like 2-amino-4,5-dimethylbenzoic acid, from 3,4-dimethyl aniline using techniques like condensation, cyclization, and oxidation (Cheng Lin, 2013).
Molecular Structure and Conformation : Research has investigated the molecular structure and conformation of similar compounds, such as 2,4-dimethylbenzoic acid, focusing on hydrogen-bonded dimers and the effects of substituents on the molecule’s geometry (M. Gliński et al., 2008).
Biological and Pharmaceutical Research
Antimicrobial and Anticancer Properties : Derivatives of dimethylbenzoic acid, like 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid, have shown promising antimicrobial and anticancer activities. This includes effectiveness against bacteria and fungi, and potential as a drug target for cancer treatment (S. Aravind et al., 2014).
Anti-inflammatory and Antiproliferative Activities : Related compounds, such as synthesized quinazolin-4(3H)-ones, have been evaluated for their anti-inflammatory, antiproliferative, and antimicrobial effects, revealing their potential in various therapeutic applications (S. D. Vachala et al., 2011).
Material Science and Chemistry
- Complex Formation and Luminescence : Studies on europium complexes with derivatives like 2,4-dimethylbenzoic acid have shown that these complexes can exhibit luminescence properties, making them of interest in material science for applications like optical materials and sensors (Xia Li et al., 2007).
Halogen Bonding in Crystal Engineering : Research involving 2-chloro-4-nitrobenzoic acid, a related compound, has explored its use in crystal engineering, particularly focusing on halogen bonds in molecular salts and cocrystals. This has implications for the design of new materials with specific properties (Madhavi Oruganti et al., 2017).
Spectroscopic Analysis and Molecular Docking : Spectroscopic methods and molecular docking studies of imidazole derivatives, including compounds related to 2-Chloro-4,5-dimethylbenzoic acid, provide insights into their reactive properties and potential applications in drug design and molecular interactions (Renjith Thomas et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-Chloro-4,5-dimethylbenzoic acid are currently unknown . This compound is a derivative of benzoic acid, which is known to have antibacterial properties . .
Mode of Action
As a benzoic acid derivative, it may share some of the properties of other benzoic acid compounds, which are known to inhibit the growth of bacteria by disrupting their metabolic processes . .
Result of Action
If it does indeed have antibacterial properties, it may result in the inhibition of bacterial growth .
properties
IUPAC Name |
2-chloro-4,5-dimethylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-5-3-7(9(11)12)8(10)4-6(5)2/h3-4H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZNOTXVXOPTJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20325282 | |
Record name | 2-chloro-4,5-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20325282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,5-dimethylbenzoic acid | |
CAS RN |
15089-74-4 | |
Record name | 2-Chloro-4,5-dimethylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15089-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 409552 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015089744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC409552 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409552 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloro-4,5-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20325282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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